Lipophilicity Advantage: +0.58 logP Differential versus 5-Bromo-2-methoxybenzaldehyde
5-Bromo-2-ethoxybenzaldehyde exhibits a calculated logP of 3.38, compared to 2.8 for 5-bromo-2-methoxybenzaldehyde, representing a +0.58 log unit (approximately 3.8-fold) increase in predicted octanol-water partitioning [1][2]. This quantitative difference in hydrophobicity translates directly to altered retention times in reversed-phase chromatography and differential solubility profiles in biphasic reaction systems .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 3.38 |
| Comparator Or Baseline | 5-Bromo-2-methoxybenzaldehyde: ACD/LogP = 2.8 |
| Quantified Difference | ΔlogP = +0.58 (approximately 3.8-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module (predicted values from consistent calculation method) |
Why This Matters
The 0.58 logP differential necessitates different chromatographic purification protocols and solvent systems, making the ethoxy analog preferable for synthetic targets requiring higher intermediate hydrophobicity.
- [1] ChemSpider. 5-Bromo-2-ethoxybenzaldehyde. CSID:127841. Predicted ACD/LogP: 3.38; ACD/LogD (pH 5.5 and 7.4): 2.78; Molar Refractivity: 52.0±0.3 cm³. View Source
- [2] ChemSpider. 5-Bromo-2-methoxybenzaldehyde. CSID:56182. Predicted ACD/LogP: 2.8; Molar Refractivity: 47.3±0.3 cm³. View Source
